
1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group attached to a tetrahydroquinoline core. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 1-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions. One common method starts with the preparation of 2,4-dimethoxybenzylamine from 2,4-dimethoxybenzaldehyde. This involves a multi-step reaction with hydroxylamine hydrochloride and sodium carbonate in ethanol, followed by hydrogenation using Raney nickel in ethyl acetate . The resulting 2,4-dimethoxybenzylamine is then reacted with tetrahydroquinoline under specific conditions to yield the desired compound.
Análisis De Reacciones Químicas
1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
2,4-Dimethoxybenzylamine: Used as a precursor in the synthesis of various organic compounds.
Tetrahydroquinoline derivatives: Known for their diverse biological activities and used in the synthesis of pharmaceuticals.
Quinoline derivatives: Widely studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
1-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO2/c1-20-16-10-9-15(18(12-16)21-2)13-19-11-5-7-14-6-3-4-8-17(14)19/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Clave InChI |
JLDBCWYYNGQDNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CN2CCCC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


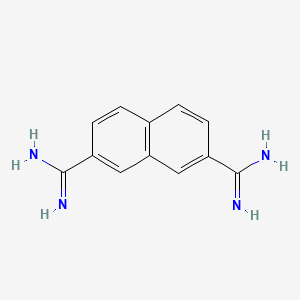

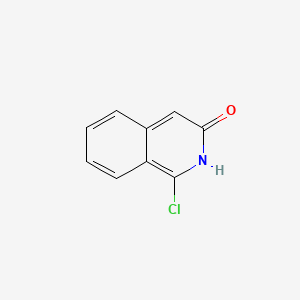
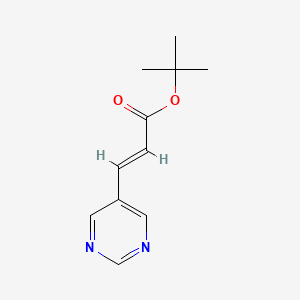
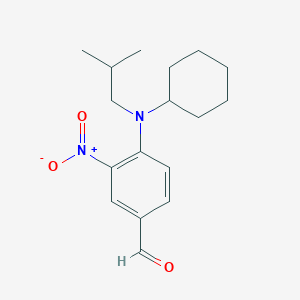
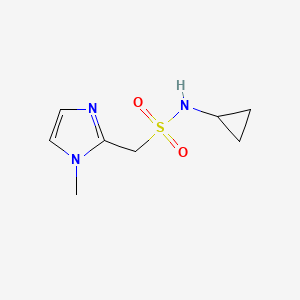

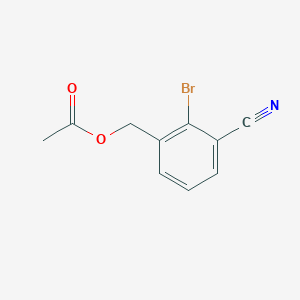


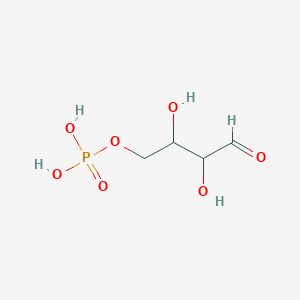
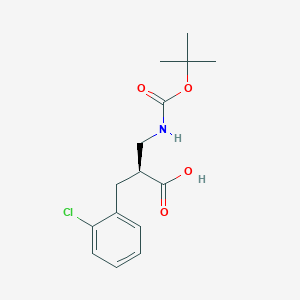
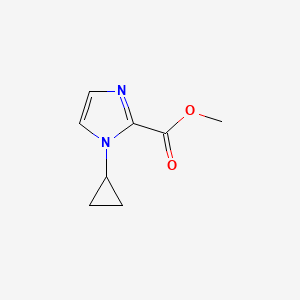
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
